TAPI-0 is a synthetic, hydroxamic acid-based compound widely employed in scientific research as a potent and selective inhibitor of a disintegrin and metalloproteinase domain 17 (ADAM17), also known as tumor necrosis factor alpha-converting enzyme (TACE). [, , , , , , , , ] This enzyme plays a crucial role in various biological processes by cleaving the ectodomains of numerous membrane-bound proteins, including cytokines, receptors, and adhesion molecules. [, , , , , ] By inhibiting ADAM17, TAPI-0 allows researchers to investigate the specific functions of this enzyme and its substrates in diverse cellular processes, such as inflammation, immunity, and cancer. [, , , , , , , , , , , , , , ]
TAPI-0 is sourced from various chemical suppliers, including EMD Millipore and Tocris Bioscience, and is widely utilized in laboratory settings for its ability to inhibit specific proteolytic activities. Its CAS number is 143457-40-3, and it has an empirical formula of C₂₄H₃₂N₄O₅, indicating a complex structure that contributes to its bioactivity .
The synthesis of TAPI-0 involves several steps typical of hydroxamate-based inhibitors. The general synthetic pathway includes:
The precise conditions for these reactions, such as temperature, solvent choice, and reaction time, can vary based on specific protocols employed in different laboratories .
The molecular structure of TAPI-0 features a hydroxamate group that is critical for its inhibitory activity against metalloproteinases. Key structural characteristics include:
The molecular weight of TAPI-0 is approximately 456.54 g/mol, and it has been characterized by various spectroscopic methods to confirm its structure .
TAPI-0 primarily functions as an inhibitor in biochemical reactions involving TNF-α processing. Its mechanism includes:
Experimental data indicate that concentrations around 10 µM are optimal for inhibiting TNF release from stimulated human peripheral blood mononuclear cells (PBMCs), demonstrating a significant reduction in soluble TNF levels .
The mechanism of action for TAPI-0 involves:
Studies have shown that TAPI-0 effectively reduces TNF release from activated immune cells, which can be quantitatively assessed using flow cytometry techniques .
TAPI-0 exhibits several notable physical and chemical properties:
The IC₅₀ value for TAPI-0 against ADAM17 is approximately 100 nM, indicating potent inhibitory activity .
TAPI-0 has diverse applications in scientific research:
TAPI-0 exhibits potent inhibitory activity against ADAM17/TACE (IC₅₀ = 100 nM) and multiple MMPs, including collagenase and gelatinase [3] [6] [8]. Its hydroxamate group chelates the zinc ion within the catalytic site of metalloproteases, thereby blocking substrate hydrolysis [2]. In cellular models, TAPI-0:
Compared to MMP-specific inhibitors (e.g., M8I for MMP-8), TAPI-0 demonstrates broader efficacy against TACE-dominated pathways [2].
TAPI-0 emerged in the 1990s alongside growing interest in metalloprotease regulation:
TAPI-0 (C₂₄H₃₂N₄O₅; MW: 456.5 Da) features:
Table 2: Structural and Physicochemical Properties of TAPI-0
Property | Value |
---|---|
Molecular Weight | 456.5 Da |
XLogP | 2.1 (moderate lipophilicity) |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 7 |
Solubility | Soluble in DMSO (10 mg/mL), acetic acid |
Storage Conditions | –20°C, protected from light and moisture |
TAPI-0 contains chiral centers at C15 (S-configuration) and C19 (S-configuration), confirmed by isomeric SMILES notations [8] [9]. The (S,S)-stereochemistry is critical for:
TAPI-0’s primary mechanism involves suppressing TNF-α maturation via ADAM17/TACE inhibition:
Table 3: Efficacy of Metalloprotease Inhibitors on TNF-α Secretion in Microglia
Inhibitor | Primary Target | Inhibition of TNF-α Secretion (at 100 μM) |
---|---|---|
TAPI-0 | ADAM17/MMPs | >90% |
M8I | MMP-8 | 85% |
NNGH | MMP-3 | 70% |
M9I | MMP-9 | 50% |
Data derived from BV2 microglial studies under LPS stimulation [2]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1